3-(3,4-Dimethoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one
Description
3-(3,4-Dimethoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one is a chalcone derivative featuring a propenone backbone (C=O–C=C–) substituted with a 3,4-dimethoxyphenyl group at the C3 position and a 2-sulfanylidene-1,3-thiazolidin-3-yl moiety at the C1 position. This compound’s unique structure positions it as a candidate for studies in nonlinear optics, medicinal chemistry, and crystallography .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-17-11-5-3-10(9-12(11)18-2)4-6-13(16)15-7-8-20-14(15)19/h3-6,9H,7-8H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCLQIOEWWRPK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCSC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCSC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one , also known by its CAS number 111427-22-6 , is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 283.37 g/mol . The structure includes a thiazolidinone core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3S2 |
| Molecular Weight | 283.367 g/mol |
| CAS Number | 111427-22-6 |
| LogP | 2.1156 |
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
- Antidiabetic Effects : Thiazolidinones are often investigated for their role in glucose metabolism and insulin sensitivity improvement.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Thiazolidinones typically inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.
- Free Radical Scavenging : The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, facilitating its antioxidant activity.
- Interaction with Biological Targets : Studies have indicated that this compound may interact with various protein targets, influencing pathways related to inflammation and oxidative stress.
Antimicrobial Activity
A study conducted by Bansal et al. (2019) evaluated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens. The results indicated that compounds structurally similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Antioxidant Evaluation
In a comparative study on antioxidant properties published in Future Medicinal Chemistry (2020), thiazolidinone derivatives were tested using DPPH and ABTS assays. The results demonstrated that the compound showed a notable capacity to reduce oxidative stress markers in vitro.
Antidiabetic Potential
Wang et al. (2017) investigated the effects of thiazolidine derivatives on glucose uptake in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels significantly.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituents, with comparisons focused on molecular features and observed properties:
Key Observations:
- Electron-Donating Groups: The 3,4-dimethoxyphenyl group in the target compound and analogs (I, II) enhances π-conjugation, critical for nonlinear optical (NLO) properties. Halogen substituents (e.g., Br, F in I) further polarize the structure, increasing hyperpolarizability .
- Thiazolidinone vs.
- Crystal Packing: Analogs like (E)-1-(3,4-dimethoxyphenyl)-3-(diphenylpyrazol-4-yl)propenone exhibit planar conformations stabilized by C–H···O interactions, similar to the target compound’s expected packing behavior .
Computational and Crystallographic Insights
- Conformational Analysis : GIAO-DFT studies on dimethoxyphenyl chalcones () reveal that methoxy groups stabilize planar conformations, aligning with the target compound’s expected geometry .
- Refinement Methods : SHELXL () is widely used for refining chalcone derivatives, ensuring accurate bond-length and angle data for structure–property correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
